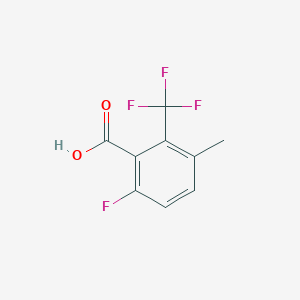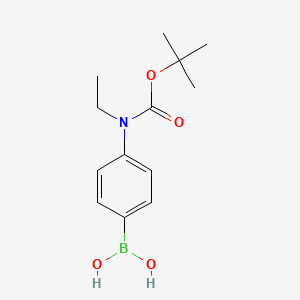
(5-ブロモ-2-エチル-1,3-チアゾール-4-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
科学的研究の応用
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol typically involves the bromination of 2-ethyl-1,3-thiazole followed by the introduction of a hydroxymethyl group at the 4th position. One common method involves the reaction of 2-ethyl-1,3-thiazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-ethyl-1,3-thiazole. This intermediate is then subjected to a formylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group, resulting in the formation of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol .
Industrial Production Methods
Industrial production methods for (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: (5-Bromo-2-ethyl-1,3-thiazol-4-yl)carboxylic acid.
Reduction: 2-Ethyl-1,3-thiazol-4-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
作用機序
The mechanism of action of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, leading to cell death. The exact pathways and molecular targets can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
- (5-Bromo-2-methyl-1,3-thiazol-4-yl)methanol
- (5-Bromo-2-ethyl-1,3-thiazol-4-yl)amine
- (5-Bromo-2-ethyl-1,3-thiazol-4-yl)carboxylic acid
Uniqueness
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol is unique due to the specific combination of substituents on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 4th position and the ethyl group at the 2nd position can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
IUPAC Name |
(5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIHQIFKLFBQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B2575367.png)
![1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2575368.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)
![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)

![N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)


![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2575387.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
